3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one
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Overview
Description
3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one is a synthetic compound that belongs to the class of isochromen-1-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperidine ring, which is a common motif in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methylpiperidine with a suitable benzoyl chloride derivative to form the intermediate 4-methylpiperidin-1-yl benzoyl compound. This intermediate is then subjected to cyclization with an appropriate isochromen-1-one precursor under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality and reducing waste .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Modulating Receptors: Binding to specific receptors in the body to produce therapeutic effects.
Scavenging Free Radicals: Acting as an antioxidant to neutralize harmful free radicals.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1H-isochromen-1-one: Known for its antioxidant and anti-platelet activities.
4-Methylpiperidine Derivatives: Commonly used in pharmaceuticals for their diverse biological activities.
Uniqueness
3-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1H-isochromen-1-one stands out due to its unique combination of the isochromen-1-one and piperidine moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H21NO3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[2-(4-methylpiperidine-1-carbonyl)phenyl]isochromen-1-one |
InChI |
InChI=1S/C22H21NO3/c1-15-10-12-23(13-11-15)21(24)19-9-5-4-8-18(19)20-14-16-6-2-3-7-17(16)22(25)26-20/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
ZAAYWWBKVGBZGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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